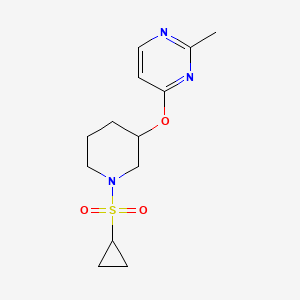
2-(2-formylphenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-formylphenoxy)acetamide” is a chemical compound with the molecular formula C11H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, “2-formylphenoxyacetic acid” was used to synthesize azomethine derivatives . It was also used in the preparation of ligands .Molecular Structure Analysis
The crystal structure of a related compound, “2-(2-formylphenoxy)acetamide”, was confirmed by X-ray diffraction analysis . The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n .Chemical Reactions Analysis
A series of six mononuclear Co(II) complexes were synthesized featuring ligands derived from a hexadentate Schiff base family, originating from the condensation of “2-formylphenoxyacetic acid” with various diamines .Scientific Research Applications
- Chitosan Hydrogel Nanocomposites : Researchers have functionalized chitosan, a polysaccharide derived from chitin, to create dual-responsive hydrogel nanomaterials using FPA as a cross-linking agent. These hydrogels respond to environmental cues such as pH and temperature, making them promising candidates for drug delivery systems .
- Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene (2-CEPP) : FPA was used in the synthesis of 2-CEPP, a compound with potential applications in materials science. Its structure was confirmed through spectroscopic techniques, and further investigations may reveal its unique properties .
- 2-Formylphenoxy Acetic Acid Derivatives : FPA can be used as a building block in organic synthesis. For instance, it reacts with 4-aminoacetanilide to yield a derivative with potential applications in pharmaceuticals or materials .
Drug Delivery Systems
Materials Science
Organic Synthesis
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-formylphenoxy)-N-phenylacetamide . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and is processed within the body.
properties
IUPAC Name |
2-(2-formylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-12-6-4-5-9-14(12)19-11-15(18)16-13-7-2-1-3-8-13/h1-10H,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMSNBXGJOIRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formylphenoxy)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2635489.png)
![3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2635490.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2635492.png)
![(5-Fluoropyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2635493.png)
![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)
![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2635497.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2635500.png)
![1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2635501.png)

![5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2635507.png)

![N-(3,4-diethoxybenzyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2635510.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-nitrobenzamide](/img/structure/B2635511.png)